molecular formula C13H14N2O2 B2795238 1-Phenyl-4-prop-2-enoylpiperazin-2-one CAS No. 2176843-56-2

1-Phenyl-4-prop-2-enoylpiperazin-2-one

Cat. No. B2795238
CAS RN: 2176843-56-2
M. Wt: 230.267
InChI Key: FBXXRINQGULFMU-UHFFFAOYSA-N
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Description

“1-Phenyl-4-prop-2-enoylpiperazin-2-one” is a compound that has been synthesized and evaluated for its serotonin (5-HT) reuptake inhibitory activity . It is available for purchase with the CAS No. 2176843-56-2.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . The synthesis was initiated by reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium .

Future Directions

While specific future directions for “1-Phenyl-4-prop-2-enoylpiperazin-2-one” are not mentioned in the search results, research into similar compounds suggests potential areas of interest. For instance, compounds with similar structures have been evaluated for their potential as antidepressants , suggesting that “1-Phenyl-4-prop-2-enoylpiperazin-2-one” could also be explored in this context.

properties

IUPAC Name

1-phenyl-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-8-9-15(13(17)10-14)11-6-4-3-5-7-11/h2-7H,1,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXXRINQGULFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-prop-2-enoylpiperazin-2-one

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